An In-depth Technical Guide to the Physicochemical Properties of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 6-(Piperidin-1-yl)pyridine-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds, predictive methodologies, and established chemical principles to offer a thorough profile for research and development purposes. This guide includes a proposed synthesis protocol, predicted spectroscopic data, and a discussion of potential biological targets based on the known activities of similar chemical scaffolds. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Introduction
6-(Piperidin-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with a piperidine moiety at the 6-position and a carbaldehyde group at the 3-position. The combination of the electron-donating piperidine group and the electron-withdrawing aldehyde group on the pyridine scaffold suggests unique electronic and chemical properties. Piperidine and pyridine moieties are prevalent in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer and CNS-related effects[1]. This guide aims to consolidate the known and predicted characteristics of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde to facilitate its investigation as a potential scaffold in drug discovery and medicinal chemistry.
Physicochemical Properties
Predicted Physicochemical Data
The following table summarizes the predicted and known physicochemical properties. The values for 6-(Piperidin-1-yl)pyridine-3-carbaldehyde are estimations based on the properties of its parent compounds and general chemical principles.
| Property | 6-(Piperidin-1-yl)pyridine-3-carbaldehyde (Predicted/Known) | Pyridine-3-carbaldehyde (Experimental) | Piperidine (Experimental) |
| Molecular Formula | C₁₁H₁₄N₂O | C₆H₅NO | C₅H₁₁N |
| Molecular Weight | 190.24 g/mol | 107.11 g/mol [2][3] | 85.15 g/mol |
| CAS Number | 241816-11-5 | 500-22-1[2][3] | 110-89-4 |
| Appearance | Predicted: Yellowish solid or oil | Colorless to pale yellow liquid[4] | Colorless liquid |
| Melting Point | Not available | 7-8 °C[2] | -7 °C |
| Boiling Point | > 200 °C (Predicted) | 95-97 °C at 15 mmHg[2] | 106 °C |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DCM), sparingly soluble in water. | Miscible with water[5] | Miscible with water |
| pKa (of conjugate acid) | Predicted: 4-6 | 3.43 ± 0.10[2] | 11.22 |
| logP (Octanol/Water) | Predicted: 1.5 - 2.5 | 0.290 | 0.84 |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde is not published, a plausible synthetic route can be proposed based on established methodologies for similar compounds. A potential approach involves a two-step process starting from 6-chloropyridine-3-carbaldehyde.
Proposed Synthesis Protocol
A potential synthesis route involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with piperidine. A similar protocol has been successfully employed for the synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes[6].
Step 1: Vilsmeier-Haack Formylation of 2-Chloropyridine (if starting from a non-formylated precursor).
This step would introduce the aldehyde group at the 5-position (para to the nitrogen), which is a known reaction for activated pyridines. However, starting directly with a commercially available 6-halopyridine-3-carbaldehyde is more efficient.
Step 2: Nucleophilic Aromatic Substitution
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Reaction: 6-Chloropyridine-3-carbaldehyde is reacted with piperidine in the presence of a base and a suitable solvent.
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Reagents and Conditions:
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6-Chloropyridine-3-carbaldehyde (1 equivalent)
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Piperidine (1.2 equivalents)
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Potassium carbonate (K₂CO₃) or another suitable base (2 equivalents)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
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Reaction temperature: 80-120 °C
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Reaction time: 4-12 hours (monitored by TLC)
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-
Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Proposed Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 6-(Piperidin-1-yl)pyridine-3-carbaldehyde.
Predicted Spectroscopic Data
The following are predicted NMR and IR spectral characteristics for 6-(Piperidin-1-yl)pyridine-3-carbaldehyde, based on the known spectra of pyridine-3-carbaldehyde and piperidine.
3.3.1. Predicted ¹H NMR Spectrum
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Aldehydic Proton: A singlet around δ 9.8-10.2 ppm.
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Pyridine Protons: Three aromatic protons. A doublet of doublets around δ 8.5-8.7 ppm (H2), a doublet of doublets around δ 7.8-8.0 ppm (H4), and a doublet around δ 6.7-6.9 ppm (H5). The upfield shift of H5 is expected due to the electron-donating effect of the piperidine group.
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Piperidine Protons:
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Two multiplets for the methylene protons adjacent to the nitrogen (α-protons) around δ 3.5-3.7 ppm.
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A multiplet for the methylene protons β to the nitrogen around δ 1.6-1.8 ppm.
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A multiplet for the methylene proton γ to the nitrogen around δ 1.5-1.7 ppm.
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3.3.2. Predicted ¹³C NMR Spectrum
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Carbonyl Carbon: A signal around δ 190-195 ppm.
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Pyridine Carbons: Five signals are expected. The carbon attached to the piperidine (C6) would be significantly shifted downfield to around δ 160-165 ppm. Other pyridine carbons would appear in the range of δ 110-155 ppm.
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Piperidine Carbons: Three signals are expected. The α-carbons around δ 45-50 ppm, the β-carbons around δ 25-30 ppm, and the γ-carbon around δ 23-27 ppm.
3.3.3. Predicted IR Spectrum
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C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
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C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
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C-H Stretches (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.
Potential Biological Activity and Signaling Pathways
While there is no direct evidence for the biological activity of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde, the presence of the piperidine and substituted pyridine moieties suggests several potential areas for investigation.
Hypothesized Biological Targets
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Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties. The target compound could potentially inhibit microbial growth through various mechanisms, such as disrupting cell wall synthesis or inhibiting essential enzymes.
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Anticancer Activity: Many piperidine-containing compounds exhibit cytotoxic effects against cancer cell lines. Potential mechanisms could involve the inhibition of kinases, topoisomerases, or other proteins involved in cell proliferation and survival. A study on 3-(piperidin-4-ylmethoxy)pyridine derivatives showed potent inhibition of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy[7].
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Enzyme Inhibition: The scaffold of 6-(piperidin-1-yl)pyridine-3-carbaldehyde could serve as a template for designing inhibitors of various enzymes. For instance, piperidine-linked pyridine analogues have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors[8].
Conceptual Signaling Pathway
The following diagram illustrates a hypothetical mechanism where the compound acts as an inhibitor of a key signaling kinase, a common mode of action for pyridine-based anticancer agents.
Caption: Hypothetical inhibition of a cell signaling pathway by the title compound.
Conclusion
6-(Piperidin-1-yl)pyridine-3-carbaldehyde presents an interesting scaffold for chemical and biological exploration. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties, a plausible synthetic route, and hypothesized biological activities. The provided data and protocols are intended to serve as a foundational resource for researchers interested in synthesizing and evaluating this compound for potential applications in drug discovery and materials science. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this molecule.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. exsyncorp.com [exsyncorp.com]
- 5. 1-Piperidinecarboxaldehyde [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
